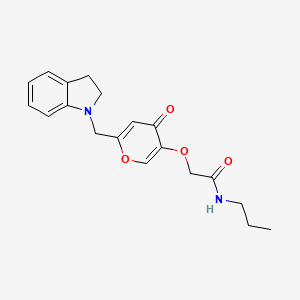

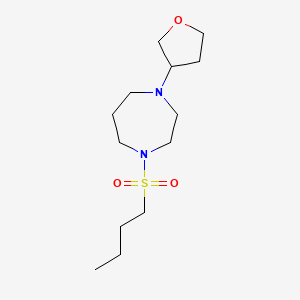

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves the incorporation of various moieties. For example, one study synthesized three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives can vary depending on the specific moieties incorporated during synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolin-2-one derivatives can be complex and require specific conditions for successful completion .Physical And Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives can vary depending on the specific moieties incorporated during synthesis .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

Indolin-1-ylmethyl derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds, including the one , show potential in inhibiting AChE, which is a therapeutic target for symptomatic treatment of AD .

Anticancer Activity

Certain indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines, such as colon, prostate, and lung cancers. These compounds, by virtue of their structural features, could be promising for further development as anticancer agents, with some exhibiting more potency than adriamycin, a known chemotherapy medication .

Antibacterial Agents

Hybrids of indolin-2-one have been found effective against drug-resistant bacteria, including Staphylococcus aureus strains. These compounds, due to their unique structure, could be potent inhibitors and offer a new avenue for antibacterial therapy, especially in the face of rising antibiotic resistance .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound of interest could be explored for its potential antiviral properties .

Anti-HIV Activity

Compounds with an indole core have been synthesized and screened for anti-HIV activity. These studies indicate that indole derivatives can be effective against HIV-1 and HIV-2 strains, pointing to the possibility of the subject compound being a candidate for anti-HIV drug development .

Antioxidant Properties

While most indolin-2-one derivatives have shown only weak scavenging activity in DPPH free radical-scavenging assays, the potential for antioxidant properties exists and could be further explored with structural modifications to enhance efficacy .

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic activities. The structural similarity of our compound to these derivatives suggests that it could be investigated for its efficacy in diabetes management .

Neuroprotective Effects

The indole nucleus is known for its neuroprotective properties. Compounds with this structure have been studied for their role in protecting neuronal health, which could be a significant application of our compound in neurodegenerative diseases .

Mecanismo De Acción

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors . AChE inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This increases the availability of acetylcholine, which can help improve symptoms of Alzheimer’s disease .

Safety and Hazards

Propiedades

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h3-6,10,12H,2,7-9,11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRRSHSTSJECB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)

![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)

![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)